Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate
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Overview
Description
“Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate” is a chemical compound with the CAS Number: 1373232-83-7. It has a molecular weight of 261.25 and its IUPAC name is methyl 3-fluoro-5-(5-methoxy-3-pyridinyl)benzoate .
Molecular Structure Analysis
The InChI code of the compound is 1S/C14H12FNO3/c1-18-13-6-11(7-16-8-13)9-3-10(14(17)19-2)5-12(15)4-9/h3-8H,1-2H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Scientific Research Applications
Fluorinated Compounds in Drug Design
Fluorinated compounds, such as fluoropyrimidines, play a significant role in medicinal chemistry, especially in cancer chemotherapy. The inclusion of fluorine atoms in pharmaceuticals can profoundly affect the drug's metabolic stability, distribution, and binding affinity. For example, 5-fluorouracil and its prodrugs (e.g., capecitabine) are widely used in treating various cancers due to their ability to interfere with DNA synthesis (Malet-Martino & Martino, 2002). The clinical efficacy of such fluorinated pyrimidines underscores the potential of fluorinated compounds in drug development.
Pyridine Derivatives in Therapeutics
Pyridine rings are common in drugs due to their versatility in chemical reactions and their pharmacological properties. Compounds with pyridine moieties can exhibit a range of biological activities, including anticancer, antifungal, and antiviral effects. Methyl-2-formyl benzoate, for instance, is highlighted for its pharmacological activities and as a precursor in organic synthesis for developing new bioactive molecules (Farooq & Ngaini, 2019).
Safety and Hazards
Future Directions
As for future directions, the field of pyridine derivatives is vast and continues to be a subject of extensive research due to their significant biological activities . They are found in numerous bioactive molecules and pharmaceuticals , suggesting a promising future for the development of new drugs and therapies.
Properties
IUPAC Name |
methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-18-13-6-11(7-16-8-13)9-3-10(14(17)19-2)5-12(15)4-9/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDQUTPDFLBMTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC(=CC(=C2)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742950 |
Source
|
Record name | Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-83-7 |
Source
|
Record name | Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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